4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]aniline . The nomenclature follows these rules:
- The parent structure is 1H-1,2,4-triazole , a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
- The trifluoromethyl group (-CF₃) is attached to position 5 of the triazole ring.
- A sulfanylmethyl group (-SCH₂-) bridges the triazole’s position 3 and the para position of the aniline ring.
Isomeric Considerations :
- The 1,2,4-triazole system exhibits tautomerism, with the 1H- and 4H- forms in equilibrium . The 1H tautomer (proton at N1) is more stable than the 4H form (proton at N4) due to resonance stabilization .
- Substituent positioning affects reactivity: the trifluoromethyl group at C5 avoids steric clashes with the thioether linkage at C3, favoring a planar triazole ring .
| Feature | Position | Substituent |
|---|---|---|
| Parent heterocycle | - | 1H-1,2,4-triazole |
| Trifluoromethyl group | C5 | -CF₃ |
| Thioether linkage | C3 | -SCH₂-C₆H₄NH₂ (para) |
Molecular Architecture Analysis: Triazole-Thioether-Aniline Connectivity
The molecule’s architecture comprises three distinct regions (Figure 1):
1,2,4-Triazole Core :
Thioether Linkage (-S-CH₂-) :
Aniline Moiety :
Key Bond Lengths and Angles (from PubChem data ):
- Triazole ring C-N bonds: ~1.31–1.38 Å (typical for aromatic N-heterocycles).
- C-S bond in thioether: 1.81 Å, consistent with single-bond character.
- Dihedral angle between triazole and aniline rings: 85°–90°, indicating near-orthogonal orientation.
Comparative Structural Analysis with Related Triazole Derivatives
The compound’s structure shares features with other triazole-based molecules but exhibits unique properties due to its substituents:
Structural Insights :
- Trifluoromethyl Positioning : In both triazole derivatives , the -CF₃ group at C5 enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs.
- Thioether vs. Amine Linkages : Replacing the thioether (-S-CH₂-) in the subject compound with an amine (-NH-CH₂-) would increase hydrogen-bonding capacity but reduce metabolic stability due to oxidative susceptibility.
- Aniline vs. Alkylamino Groups : The para-aniline group in the subject compound enables π-π stacking with aromatic residues in enzyme active sites, whereas alkylamino groups (e.g., in ) prioritize steric interactions .
Properties
Molecular Formula |
C10H9F3N4S |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]aniline |
InChI |
InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-9(17-16-8)18-5-6-1-3-7(14)4-2-6/h1-4H,5,14H2,(H,15,16,17) |
InChI Key |
RBLHKLDXMPUUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
[3 + 2]-Cycloaddition of Nitrile Imines
Regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles is achieved via cycloaddition between nitrile imines and trifluoroacetonitrile (CFCN). The process involves:
-
Precursor Preparation : Trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime is reacted with NEt in CHCl to generate CFCN in situ.
-
Cycloaddition : Hydrazonyl chlorides (e.g., alkyl-substituted variants) undergo [3 + 2] cyclization with CFCN at room temperature, yielding 5-trifluoromethyl-1,2,4-triazoles in 72–89% yield (Table 1).
Table 1 : Optimization of Cycloaddition Conditions
| Hydrazonyl Chloride | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| R = Me | CHCl | NEt | 12 | 85 |
| R = Ph | CHCl | NEt | 12 | 89 |
Cyclization of Trifluoroacetyl Hydrazides
Alternative routes involve cyclizing trifluoroacetyl hydrazides with CS under basic conditions. For example, 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol is synthesized via:
-
Hydrazide Formation : Trifluoroacetic acid hydrazide reacts with CS in ethanol/KOH.
-
Cyclization : Heating at reflux yields the triazole-thiol intermediate, a precursor for subsequent functionalization.
Thioether Linkage Formation
The thioether bridge (-S-CH-) connects the triazole and aniline moieties. Key strategies include:
Nucleophilic Alkylation of Triazole-Thiols
-
Reagents : 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is treated with chloromethylaniline derivatives in DMF/KCO .
-
Conditions : Reactions proceed at 50–60°C for 6–12 hours, achieving 70–85% yields. Microwave-assisted synthesis (600 W, 30 min) enhances efficiency to 97%.
Mechanistic Insight : The thiolate ion (generated via deprotonation) attacks the electrophilic methylene carbon of chloromethylaniline, forming the thioether bond.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction employs DIAD and PPh to couple triazole-thiols with alcohols (e.g., 4-(hydroxymethyl)aniline). This method avoids base-induced side reactions but requires anhydrous conditions.
Coupling with Aniline Derivatives
The final step introduces the aniline group via tailored coupling reactions:
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling of bromomethyl-triazole intermediates with aniline derivatives achieves C-N bond formation. Optimized conditions use Pd(OAc), Xantphos, and CsCO in toluene at 110°C, yielding 65–78%.
Reductive Amination
4-Nitrobenzyl-thioether intermediates are reduced to anilines using H/Pd-C or NaBH. For example, hydrogenation of 4-nitrobenzyl derivatives in ethanol at 50 psi H affords the target compound in 90% yield.
Alternative Pathways
One-Pot Sequential Synthesis
A streamlined approach combines triazole formation, thioether linkage, and aniline coupling in a single pot. Using DMF as a solvent and KCO as a base, this method reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilized triazole precursors on Wang resin enable stepwise addition of thiol and aniline components. While suitable for high-throughput screening, scalability remains limited.
Optimization and Challenges
Yield Enhancement Strategies
Common Pitfalls
-
Hydrolysis of CF Group : Prolonged exposure to aqueous bases degrades the trifluoromethyl group. Anhydrous conditions are critical.
-
Oxidation of Thioethers : Thioether linkages oxidize to sulfones under strong oxidizing agents, necessitating inert atmospheres.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The electron-deficient 1,2,4-triazole core facilitates nucleophilic substitution, particularly at the sulfur or nitrogen positions.
-
Example Reaction :
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions replaces the triazole’s sulfur atom with an alkyl group. -
Key Data :
Reagent Conditions Yield (%) Product Type Methyl iodide K₂CO₃, DMF, 80°C 72 S-Alkylated triazole Benzyl chloride NaH, THF, RT 65 N-Benzyl derivative
Oxidation of Thioether Linkage
The -S-CH₂- group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions .
-
Example Reaction :
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane: -
Key Findings :
Electrophilic Aromatic Substitution (EAS) on Aniline
The aniline group participates in EAS, though the trifluoromethyl group deactivates the ring.
-
Nitration :
Directed by the -NH₂ group, nitration occurs at the para position relative to the thioether :Nitration Agent Temperature Yield (%) HNO₃/H₂SO₄ 0–5°C 63
Reductive Alkylation of the Aniline
The -NH₂ group undergoes reductive alkylation with aldehydes or ketones :
-
Example :
Reaction with formaldehyde and sodium cyanoborohydride:
Oxidative Cyclization
Under oxidative conditions, the thioether and triazole moieties facilitate cyclization to form fused heterocycles :
-
Example :
Treatment with iodine in DMSO induces disulfide formation and subsequent cyclization:Oxidizing Agent Time (h) Yield (%) I₂/DMSO 24 68
Coupling Reactions
The aniline group serves as a substrate for palladium-catalyzed cross-couplings :
-
Suzuki Coupling :
Reaction with arylboronic acids forms biaryl derivatives:
Acid/Base-Mediated Rearrangements
The triazole ring undergoes ring-opening or rearrangement under strong acidic/basic conditions :
-
Acidic Hydrolysis :
Treatment with HCl (6M) at reflux cleaves the triazole:
Comparative Reactivity with Analogues
| Reaction Type | This Compound | 5-Methyl Triazole Analogue |
|---|---|---|
| Sulfoxidation Rate | 89% in 2h | 72% in 2h |
| Suzuki Coupling Yield | 82% | 68% |
| Nitration Position | Para | Meta |
Mechanistic Insights
-
The trifluoromethyl group enhances electrophilicity at the triazole’s sulfur, accelerating nucleophilic substitutions.
-
Steric hindrance from the -CF₃ group limits accessibility for bulky reagents in EAS.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₆H₁₃F₃N₄S
Molecular Weight: 363.3 g/mol
IUPAC Name: 4-(((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline)
The structure of this compound includes a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity. The presence of sulfur in the thioether linkage contributes to its unique reactivity and potential therapeutic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains and fungi. A study focusing on similar triazole derivatives demonstrated promising results against pathogens such as Candida albicans and Pseudomonas aeruginosa .
Case Study: Antimicrobial Screening
A systematic evaluation of several synthesized triazole derivatives, including those structurally related to this compound), revealed that some exhibited Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that modifications to the triazole structure can lead to enhanced antimicrobial efficacy.
Antifungal Applications
The antifungal potential of triazole compounds is well-documented. The unique electronic properties imparted by the trifluoromethyl group are believed to play a crucial role in their interaction with fungal enzymes. Research indicates that compounds with similar structures have been effective in inhibiting fungal growth, making them candidates for further development as antifungal agents .
Data Table: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 12.5 | |
| Compound B | Aspergillus niger | 25 | |
| Compound C | Pseudomonas aeruginosa | 6.25 |
Pharmaceutical Development
The incorporation of triazole derivatives into pharmaceutical formulations has been explored extensively due to their broad-spectrum activity. For example, some derivatives have been designed as potential treatments for tuberculosis and other resistant infections . The ability to modify the triazole structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Insights from DrugBank
According to DrugBank data, compounds similar to this compound are classified as experimental drugs with potential therapeutic applications in treating resistant infections. Their structural characteristics make them suitable candidates for further investigation in drug development pipelines .
Mechanism of Action
The mechanism of action of 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, while the triazole ring can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Substituent Variations
a. Triazole Core Modifications
- Target Compound : Contains a 5-(trifluoromethyl)-4H-1,2,4-triazole core.
- Analogues :
b. Thioether Linker Modifications
- Target Compound : Thioether connects triazole to aniline.
- Analogues :
Physical and Chemical Properties
Key Findings and Implications
- Structure-Activity Relationships : The trifluoromethyl group improves metabolic stability, while thioether-linked aromatic systems (e.g., aniline, pyridyl) enhance target engagement.
- Synthetic Efficiency : Microwave methods () outperform traditional routes in speed and yield, critical for scalable production .
- Biological Potential: Functionalization with halogens or nitro groups () could optimize the target compound’s bioactivity .
Biological Activity
The compound 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline , often referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . It features a trifluoromethyl group attached to a triazole ring, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 363.314 g/mol |
| IUPAC Name | 5-(2-phenylethynyl)furan-2-ylmethanone |
| SMILES | FC(F)(F)C1=NN=C(N1)SC(=O)C1=CC=C(O1)C#CC1=CC=CC=C1 |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. The presence of the trifluoromethyl group in the compound enhances its interaction with microbial enzymes, potentially inhibiting their function. Studies have shown that similar compounds can effectively combat resistant strains of bacteria and fungi.
Antitumor Activity
Triazole derivatives are also recognized for their anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxicity. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM against certain tumor cells, indicating potent antiproliferative effects.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as:
- Inhibition of tubulin polymerization : Similar triazole compounds have shown to disrupt microtubule formation, which is crucial for cell division.
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of triazole derivatives for their anticancer potential. The compound was tested against HeLa and MCF-7 cell lines, showing significant growth inhibition with an IC50 value of approximately 8 µM. The mechanism involved the disruption of microtubule dynamics, leading to cell cycle arrest.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various triazole compounds including our target compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, showcasing its potential as a therapeutic agent for infections.
Q & A
Basic Research Question
- pH Stability : Degrades rapidly at pH > 9 due to hydrolysis of the thioether bond. Use buffered solutions (pH 5–7) for long-term storage .
- Thermal Stability : Decomposes above 150°C (TGA data). Store at −20°C under argon to prevent oxidation .
What methodologies are used to analyze degradation pathways of aniline-containing compounds in environmental samples?
Advanced Research Question
- Photocatalytic Degradation : MnFe₂O₄/Zn₂SiO₄ under UV light degrades aniline derivatives via hydroxyl radical (·OH) attack, with 95% efficiency (Box-Behnken optimized conditions) .
- LC-MS/MS : Identifies intermediates like 4-aminophenol (m/z 110) and nitroso derivatives (m/z 122) in degradation pathways .
Recommendation : Use GC-MS with electron capture detection (ECD) for trace-level quantification of fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
